7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold for drug discovery and other scientific applications .
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications .
Mode of Action
It is known that the photophysical properties of similar pyrazolo[1,5-a]pyrimidine compounds can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Similar pyrazolo[1,5-a]pyrimidine compounds have been used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
It is known that similar pyrazolo[1,5-a]pyrimidine compounds have tunable photophysical properties, suggesting that their action may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 5-amino-1H-pyrazole-4-carboxylic acid esters with trifluoromethyl-substituted diketones . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes . The reaction proceeds through an addition-elimination mechanism, followed by intramolecular cyclization to form the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrazole and pyrimidine rings.
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Another derivative with a trifluoromethyl group, but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-2-5(8(16)17)13-7-3-6(9(10,11)12)14-15(4)7/h2-3H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPJVSORZWEXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782824-90-1 |
Source
|
Record name | 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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